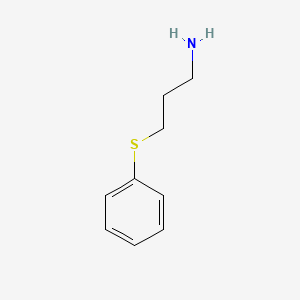

1-Propanamine, 3-(phenylthio)-

Descripción

Molecules incorporating both thioether and amine functionalities are pivotal in modern chemistry. The presence of a soft sulfur donor and a hard nitrogen donor within the same structure creates unique electronic and steric properties. This dual-functionality allows these compounds to serve as versatile building blocks and specialized ligands in various chemical transformations. Their importance spans from fundamental organic synthesis to the development of advanced materials and pharmaceutical agents. jmchemsci.commdpi.com

Thioether-amine architectures are highly valued in synthetic chemistry, primarily for their role as bifunctional ligands in catalysis. researchgate.net The combination of a sulfur atom and a nitrogen atom allows these ligands to bind to metal centers, stabilizing them and influencing their catalytic activity and selectivity. uu.nl Such ligands have been successfully employed in a range of transition-metal-catalyzed reactions, including cross-coupling reactions and asymmetric synthesis, where the precise tuning of the ligand's structure is crucial for achieving high efficiency and enantioselectivity. uu.nlresearchgate.net

Beyond catalysis, these scaffolds are important intermediates in medicinal chemistry. jmchemsci.comtaylorandfrancis.com The thioether group is a common feature in many biologically active compounds, and the amine group provides a handle for further functionalization or for modulating the pharmacokinetic properties of a molecule. nih.gov The ability to combine these two key functional groups within a single, flexible framework makes thioether-amines attractive starting points for the synthesis of complex pharmaceutical agents. jmchemsci.com

Primary amines, characterized by the -NH2 group, are cornerstone functional groups in organic synthesis. thieme-connect.com Their significance stems from the lone pair of electrons on the nitrogen atom, which renders them both basic and nucleophilic. savemyexams.comncert.nic.in As nucleophiles, primary amines readily participate in a wide array of fundamental chemical reactions. ncert.nic.in

They react with alkyl halides in nucleophilic substitution reactions to form secondary amines, a process known as alkylation. ncert.nic.inpressbooks.pub They also react with carbonyl compounds such as aldehydes and ketones to form imines through nucleophilic addition followed by dehydration. lumenlearning.com Furthermore, their reaction with acyl chlorides or anhydrides yields stable amide bonds, a ubiquitous linkage in peptides, proteins, and numerous synthetic polymers and pharmaceuticals. ncert.nic.in

The synthesis of primary amines itself is a well-established area of organic chemistry, with numerous reliable methods available. These include the reduction of nitriles, amides, or nitro compounds, as well as specialized procedures like the Gabriel synthesis and reductive amination of aldehydes and ketones using ammonia (B1221849). thieme-connect.compressbooks.publibretexts.orgd-nb.info This accessibility and broad reactivity secure the position of primary amines as indispensable building blocks for constructing more complex organic molecules.

1-Propanamine, 3-(phenylthio)- is a molecule that perfectly embodies the bifunctional nature of thioether-amines. Its structure consists of a primary amino group at one end of a flexible three-carbon (propyl) chain, and a phenylthio group (a sulfur atom bonded to a phenyl ring) at the other end. This unique arrangement places it at the intersection of amine chemistry and organosulfur chemistry. taylorandfrancis.comncert.nic.inwikipedia.org

Interactive Table 1: Physicochemical Properties of 1-Propanamine, 3-(phenylthio)-

| Property | Value | Source(s) |

| CAS Number | 2015-09-0 | sigmaaldrich.com |

| Molecular Formula | C9H13NS | |

| Molecular Weight | 167.27 g/mol | |

| IUPAC Name | 3-(phenylsulfanyl)propan-1-amine | sigmaaldrich.com |

| Common Form | Hydrochloride Salt (C9H14ClNS) | sigmaaldrich.com |

| Molecular Weight (HCl Salt) | 203.74 g/mol | sigmaaldrich.com |

| Physical Form (HCl Salt) | Solid | sigmaaldrich.com |

From the perspective of amine chemistry , 1-Propanamine, 3-(phenylthio)- behaves as a typical primary amine. The terminal amino group is a nucleophilic center, capable of undergoing acylation to form amides, alkylation to yield secondary and tertiary amines, and condensation with carbonyls to produce imines. ncert.nic.in Its synthesis can be achieved through methods common for primary amine preparation, such as the reduction of the corresponding nitrile, 3-(phenylsulfanyl)propanenitrile. chemicalbook.com

From the viewpoint of organosulfur chemistry , the compound is classified as a thioether or sulfide (B99878). jmchemsci.com The C-S bond is a key feature, and the sulfur atom, with its available lone pairs, can act as a soft nucleophile or a ligand for transition metals. uu.nlthieme-connect.de A characteristic reaction of thioethers is their oxidation to form the corresponding sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry. nih.govmdpi.com The synthesis of the thioether linkage in this molecule typically involves the nucleophilic substitution reaction between a sulfur-based nucleophile like thiophenol and a propyl halide bearing an amino group (or a protected version), or the reaction of an amine-containing thiol with an activated phenyl ring. thieme-connect.de

The compound serves as a valuable building block, combining the reactivity of a primary amine with the properties of an aryl thioether, making it a useful intermediate for creating more elaborate molecules with potential applications in materials science and medicinal chemistry. evitachem.com

Interactive Table 2: Structural Comparison of Related Propanamine Derivatives

| Compound Name | Molecular Formula | Key Structural Difference from 1-Propanamine, 3-(phenylthio)- |

| 1-Propanamine, 3-(phenylthio)- | C9H13NS | - |

| 3-Phenylpropylamine nih.gov | C9H13N | Lacks the sulfur atom; features a direct phenyl-to-propyl linkage. |

| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | C27H29NO3S | Features a more complex backbone with additional phenyl, morpholine, and ketone groups. |

| N-[2,2-Difluoro-2-(phenylthio)-1-(3,4,5-trimethoxyphenyl)-ethyl]-N-propylamine | C22H29F2NO3S | Contains a difluorinated carbon, a substituted phenyl ring, and is a secondary amine. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJESCJCYQFZYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942193 | |

| Record name | 3-(Phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-09-0 | |

| Record name | Phenylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Propanamine, 3 Phenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the detailed structural elucidation of 1-Propanamine, 3-(phenylthio)-. It provides in-depth information about the chemical environment of individual atoms and their connectivity within the molecule.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Analysis

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are fundamental for analyzing the primary structure of 1-Propanamine, 3-(phenylthio)-. These methods allow for the identification and characterization of the propanamine backbone and the phenylthio substituent.

In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the propanamine backbone and the phenylthio group can be observed. The aromatic protons of the phenylthio group typically appear as multiplets in the downfield region, generally between δ 7.2 and 7.5 ppm. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) usually resonate at approximately δ 2.8–3.2 ppm. The remaining methylene groups of the propanamine backbone produce multiplets in the range of δ 1.6–2.0 ppm.

The ¹³C NMR spectrum provides complementary information by identifying the carbon skeleton. The presence of a chiral center can lead to distinct signals for each carbon atom in the molecule. masterorganicchemistry.com For derivatives of 1-Propanamine, 3-(phenylthio)-, the carbon signals are assigned based on their chemical environment. For instance, in related structures, the carbon atoms of the phenyl ring and the aliphatic chain show distinct chemical shifts. brieflands.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Propanamine, 3-(phenylthio)-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 (m) | 125.0 - 135.0 |

| S-CH₂ | 2.8 - 3.2 (t) | 30.0 - 40.0 |

| CH₂-CH₂-N | 1.6 - 2.0 (m) | 35.0 - 45.0 |

| N-CH₂ | 2.5 - 3.0 (t) | 40.0 - 50.0 |

| NH₂ | variable (broad) | - |

Note: 'm' denotes multiplet, 't' denotes triplet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the structural assignment of 1-Propanamine, 3-(phenylthio)- by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. libretexts.orgmagritek.com For 1-Propanamine, 3-(phenylthio)-, a COSY spectrum would show cross-peaks between the protons of adjacent methylene groups in the propanamine chain, confirming their sequence. libretexts.org For example, the protons of the S-CH₂ group would show a correlation with the protons of the central CH₂ group, which in turn would correlate with the protons of the N-CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.9 ppm would correlate with the carbon signal of the S-CH₂ group. researchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.eduyoutube.com

Advanced NMR for Conformational Analysis and Dynamic Behavior

Advanced NMR techniques can provide insights into the three-dimensional structure and dynamic processes of 1-Propanamine, 3-(phenylthio)-. The propylamine (B44156) group can adopt a folded conformation. nih.gov

Nuclear Overhauser Effect (nOe) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons. harvard.edu For example, nOe enhancements between the protons of the phenyl ring and the protons of the propanamine backbone could indicate a folded conformation in solution. researchgate.net Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes such as bond rotations and conformational changes, providing a more complete picture of the molecule's behavior in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in 1-Propanamine, 3-(phenylthio)-.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups in 1-Propanamine, 3-(phenylthio)-. vscht.cz

N-H Vibrations : As a primary amine, 1-Propanamine, 3-(phenylthio)- is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comdocbrown.info An N-H bending vibration is also expected between 1650 and 1580 cm⁻¹. orgchemboulder.comdocbrown.info A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

C-H Vibrations : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. ucla.edu

C-S Vibrations : The C-S stretching vibration is generally weak and appears in the range of 680–710 cm⁻¹.

C-N Vibrations : The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ region. orgchemboulder.comdocbrown.info

Aromatic C=C Vibrations : The characteristic C=C stretching vibrations of the phenyl ring are expected in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for 1-Propanamine, 3-(phenylthio)-

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretch | 3400 - 3250 (two bands) | Medium |

| Primary Amine (N-H) | Bend | 1650 - 1580 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium to Strong |

| Aromatic C-H | Stretch | ~3030 | Variable |

| Aromatic C=C | Bend | 1700 - 1500 | Medium |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium to Weak |

| Phenyl-S (C-S) | Stretch | 680 - 710 | Weak |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1-Propanamine, 3-(phenylthio)- would be expected to show a strong signal for the symmetric stretching of the C-S bond and the aromatic ring, which may be weak in the IR spectrum. This technique can be particularly useful for confirming the presence of the phenylthio group and analyzing the carbon backbone. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. bioanalysis-zone.com For 1-Propanamine, 3-(phenylthio)-, which has a molecular formula of C₉H₁₃NS, the theoretical monoisotopic mass can be calculated with high precision.

Using common soft ionization techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The exact mass of this ion is a critical piece of data for confirming the compound's identity. cemm.at An HRMS instrument, such as an Orbitrap or time-of-flight (TOF) analyzer, can easily distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

| Species | Formula | Type | Calculated Exact Mass (m/z) |

|---|---|---|---|

| Neutral Molecule | C₉H₁₃NS | [M] | 167.0769 |

| Protonated Molecule | C₉H₁₄NS⁺ | [M+H]⁺ | 168.0847 |

Tandem Mass Spectrometry (MSⁿ) for Structural Elucidation via Fragmentation Patterns

Tandem mass spectrometry (MSⁿ or MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural characterization. nih.gov

For 1-Propanamine, 3-(phenylthio)-, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 168.1) is expected to yield several characteristic fragments. The fragmentation pathways are dictated by the most labile bonds and the most stable resulting fragments. Key fragmentation processes for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.orgmiamioh.edu

A primary fragmentation pathway would be the cleavage of the bond between the second and third carbon of the propane (B168953) chain, leading to the loss of a neutral phenylthioethylene fragment and the formation of a highly stable aminomethyl cation. Another significant fragmentation would involve the cleavage of the C-S bond.

Hypothesized Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the Cα-Cβ bond. However, in this molecule, the most likely primary fragmentation is cleavage at the C-C bond beta to the nitrogen, which is also alpha to the sulfur. A key fragment is the aminomethyl cation, [CH₂NH₂]⁺, with an m/z of 30. This is a common and often base peak in the mass spectra of primary propylamines. docbrown.info

C-S Bond Cleavage: Scission of the C-S bond can occur, leading to the formation of a phenylthio radical and a protonated aminopropane fragment, or alternatively, a thiophenol fragment and a cyclized azetidinium ion.

Phenyl Group Fragmentation: The phenyl group itself can produce fragments, although this often requires higher energy.

| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 168.1 | [C₉H₁₄NS]⁺ | Precursor Ion [M+H]⁺ |

| 110.0 | [C₆H₅S]⁺ or [C₆H₆S]⁺ | Cleavage of C-S bond with hydrogen rearrangement |

| 77.0 | [C₆H₅]⁺ | Loss of sulfur from the phenylthio fragment |

| 58.1 | [C₃H₈N]⁺ | Cleavage of the C-S bond |

| 30.0 | [CH₂NH₂]⁺ | Alpha-cleavage relative to sulfur / Beta-cleavage relative to nitrogen |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. crystalpharmatech.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.govcore.ac.uk

As of the current date, a public crystal structure determination for 1-Propanamine, 3-(phenylthio)- has not been deposited in major crystallographic databases. ugr.es However, should a suitable single crystal be grown, X-ray diffraction analysis would yield precise structural parameters. crystalpharmatech.comresearchgate.net For related compounds, such as derivatives of 3-aminopropylsilatrane, X-ray studies have confirmed molecular geometries and the nature of intramolecular bonds. researchgate.net A hypothetical data table below illustrates the kind of information that would be obtained.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | Volume of the unit cell |

| Z (Formula units/cell) | Number of molecules in the unit cell |

| Key Bond Lengths (Å) | C-S, S-C(aryl), C-N, C-C |

| Key Bond Angles (°) | C-S-C, S-C-C, C-C-N |

| Hydrogen Bonds | Donor-Acceptor distances and angles (e.g., N-H···N) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The phenylthio group is the primary chromophore in 1-Propanamine, 3-(phenylthio)-. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the sulfur atom, a heteroatom with lone pairs of electrons, adjacent to the phenyl ring modifies these transitions. This results from conjugation between the sulfur lone pairs and the aromatic π-system.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes:

An intense band (high molar absorptivity, ε) around 200-220 nm, corresponding to the primary π → π* transition of the aromatic ring.

A less intense band, often showing fine structure, between 250-280 nm, corresponding to a "forbidden" π → π* transition (the B-band) which becomes more allowed due to the sulfur substituent. libretexts.org

The lone pair on the amine nitrogen is generally considered an isolated chromophore and would have a weak n → σ* transition at a shorter wavelength, likely masked by the much stronger absorptions of the phenylthio group. sdsu.edu Studies on similar aromatic compounds show that increasing conjugation length or adding auxochromes shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). libretexts.org

| Approximate λmax (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~210 nm | π → π | Phenyl ring (primary band) |

| ~255 nm | π → π | Phenyl ring (secondary, B-band) |

| <200 nm | n → σ* | Amine group (typically weak and often not observed) |

Elemental Analysis for Stoichiometric Composition and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₉H₁₃NS) to confirm the compound's elemental composition and assess its purity. mdpi.com

For a pure sample of 1-Propanamine, 3-(phenylthio)-, the experimental values should agree with the theoretical percentages within a narrow margin of error (typically ±0.4%). This analysis is crucial for verifying the identity of a newly synthesized compound and ensuring it is free from significant impurities. google.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 64.62% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.83% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.37% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 19.17% |

| Total | 167.27 | 100.00% |

Mechanistic Investigations of Reactions Involving 1 Propanamine, 3 Phenylthio

Elucidation of Nucleophilic Substitution Mechanisms in Thioether and Amine Formation

The synthesis of 1-Propanamine, 3-(phenylthio)- typically involves the formation of a thioether linkage and the introduction of an amine group, both of which are classic examples of nucleophilic substitution reactions.

A primary route to constructing the carbon-sulfur bond is through the reaction of a suitable propyl precursor bearing a leaving group with a thiophenolate nucleophile. For instance, the reaction of 3-chloropropanamine with thiophenol under basic conditions is a common synthetic strategy. vulcanchem.com The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The basic conditions deprotonate the weakly acidic thiophenol to generate the more potent thiophenolate anion. This strong nucleophile then attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion in a single, concerted step. This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The formation of the amine functionality can also be achieved through nucleophilic substitution. For example, reacting a 3-halopropyl phenyl sulfide (B99878) with ammonia (B1221849) or a primary amine would lead to the displacement of the halide and the formation of the corresponding propanamine derivative. The amine nitrogen, with its lone pair of electrons, acts as the nucleophile in this SN2 reaction.

Alternatively, the amine group can be introduced via reductive amination of a precursor aldehyde, such as 3-(phenylthio)propanal. youtube.com This two-step process involves the initial formation of an imine or enamine intermediate through the nucleophilic attack of ammonia on the carbonyl carbon, followed by reduction of this intermediate to the final amine.

Understanding Michael Addition Pathways in the Synthesis of Phenylthio-Propanal Precursors

A key precursor for 1-Propanamine, 3-(phenylthio)- is 3-(phenylthio)propanal. This aldehyde is often synthesized via a Michael addition (or conjugate addition) reaction. wikipedia.org The most common approach involves the addition of thiophenol to an α,β-unsaturated aldehyde, typically acrolein. nih.govrsc.org

The mechanism of this 1,4-addition is initiated by the nucleophilic attack of the sulfur atom of thiophenol (or more readily, the thiophenolate anion generated under basic or catalytic conditions) on the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.orgsrce.hr This attack is favored due to the electrophilic nature of the β-carbon, which is part of a conjugated system where the electron density is pulled towards the electronegative oxygen atom. The attack results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by the solvent or a proton source, yields the final 3-(phenylthio)propanal product. wikipedia.org

Computational studies on the addition of thiols to α,β-unsaturated carbonyls have shown that the reaction can be base-catalyzed, where deprotonation of the thiol to the more nucleophilic thiolate is the initial step. nih.gov The subsequent addition of the thiolate to the Michael acceptor is often the rate-determining step. nih.gov The reactivity of the Michael acceptor can be influenced by substituents, with electron-withdrawing groups generally increasing the rate of addition. nih.gov

Mechanistic Studies of Amine Functionality Reactions (e.g., Alkylation, Acylation, Condensation)

The primary amine group in 1-Propanamine, 3-(phenylthio)- is a versatile functional handle that can participate in a variety of reactions, including alkylation, acylation, and condensation.

Alkylation: The nitrogen atom of the amine, with its lone pair of electrons, is nucleophilic and can readily undergo alkylation reactions with alkyl halides. This is a classic SN2 reaction where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For instance, methylation of 1-Propanamine, 3-(phenylthio)- can be achieved using a methylating agent like methyl iodide.

Acylation: Acylation of the amine group to form an amide is another important transformation. This typically involves the reaction of the amine with an acylating agent such as an acid chloride or an acid anhydride. The mechanism is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of a leaving group (e.g., chloride) results in the formation of the amide bond. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The synthesis of various propanamide derivatives of 1-Propanamine, 3-(phenylthio)- has been reported through this pathway. vulcanchem.comsmolecule.comevitachem.com

Condensation: The amine group can also participate in condensation reactions, for example, with carbonyl compounds to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine.

Reaction Pathways of the Phenylthio Moiety: Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group of 1-Propanamine, 3-(phenylthio)- is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule and is a key reaction in the synthesis of various derivatives.

The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone. masterorganicchemistry.com The mechanism of oxidation with hydrogen peroxide is proposed to involve a nucleophilic attack of the sulfur atom on one of the oxygen atoms of H₂O₂. nih.gov The nucleophilicity of the sulfur atom, and therefore its oxidation sensitivity, can be influenced by the electronic nature of the substituent groups. nih.gov

The oxidation can often be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. Milder reaction conditions and a stoichiometric amount of the oxidant generally favor the formation of the sulfoxide. nih.gov The sulfoxide can then be further oxidized to the sulfone under more forcing conditions or with an excess of the oxidizing agent. organic-chemistry.orgmdpi.com The oxidation of sulfides to sulfoxides is a fundamental transformation, and various catalytic systems, including transition-metal-free methods, have been developed to achieve high selectivity. nih.gov

The mechanism of oxidation can also proceed through radical pathways, for instance, with hydroxyl radicals. acs.org

Investigation of Cascade and Rearrangement Reactions in Derivative Synthesis

The structural features of 1-Propanamine, 3-(phenylthio)- and its precursors can be exploited in the design of cascade and rearrangement reactions to generate more complex molecular architectures.

For example, derivatives of 3-(phenylthio)propanal can undergo intramolecular reactions. The reaction of 3-phenylthio-2-(phenylthiomethyl)propanal with organolithium reagents has been shown to lead to polyfunctionalized cyclopropane (B1198618) derivatives through a stereo- and regio-selective one-pot process. researchgate.net

Furthermore, the combination of the amine and thioether functionalities can lead to interesting cyclization reactions. For instance, under specific conditions, intramolecular cyclization could potentially lead to the formation of heterocyclic systems like tetrahydrothiophenes or other sulfur-containing rings. While specific examples for 1-Propanamine, 3-(phenylthio)- itself are not extensively documented in the provided search results, the principle of using bifunctional molecules in cascade reactions is a well-established strategy in organic synthesis.

Kinetic Studies and Reaction Rate Determination for Optimized Synthesis

Understanding the kinetics of the reactions involved in the synthesis of 1-Propanamine, 3-(phenylthio)- is crucial for optimizing reaction conditions to maximize yield and minimize side products.

The rate of a chemical reaction is dependent on factors such as the concentration of reactants, temperature, and the presence of catalysts. libretexts.org For the Michael addition of thiophenol to acrolein, kinetic studies have been performed to understand the reaction mechanism and the factors influencing the reaction rate. nih.govnih.gov The reaction is typically second order, with the rate being dependent on the concentrations of both the thiol and the α,β-unsaturated carbonyl compound. nih.gov The rate constants can be determined by monitoring the change in concentration of reactants or products over time, often using techniques like UV-Vis spectroscopy or NMR. nih.gov

Kinetic analysis of the thermally activated dynamic covalent exchange of thiol-Michael adducts has shown that the retro-Michael reaction (the fragmentation of the adduct) can be the rate-determining step in the dynamic exchange process. rsc.org This implies that the rate of the forward addition reaction is significantly faster than the reverse reaction.

For the oxidation of the thioether to the sulfoxide and sulfone, kinetic studies have revealed that the reaction with hydrogen peroxide can be slow under near-physiological conditions. acs.org However, the rate can be significantly influenced by the choice of catalyst and reaction conditions. nih.gov Determining the rate law and the rate constant for these reactions allows for the precise control of the oxidation process to selectively obtain the desired product. libretexts.org

Computational Chemistry and Theoretical Analysis of 1 Propanamine, 3 Phenylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the chemical behavior of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for examining ground state properties, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. evitachem.comarxiv.orgrsc.orgnih.gov It has become a widely used tool in computational chemistry for predicting molecular and electronic configurations in both gas and solution phases. evitachem.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wavefunction-based methods that deal with the complexities of a multi-electron wavefunction. nih.gov

For 1-Propanamine, 3-(phenylthio)-, a DFT calculation, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine its optimized ground state geometry. derpharmachemica.com This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. While experimental data for this specific molecule is scarce, DFT provides a reliable prediction of these fundamental properties. For instance, in a related study on a more complex molecule containing a phenylthio group, DFT calculations were used to determine the optimized molecular parameters. derpharmachemica.com

Table 1: Hypothetical Optimized Geometrical Parameters of 1-Propanamine, 3-(phenylthio)- (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.78 Å |

| C-N | 1.47 Å | |

| C-C (propyl) | 1.53 Å | |

| C-C (phenyl) | 1.39 Å | |

| Bond Angle | C-S-C | 103.5° |

| C-C-N | 112.0° | |

| Dihedral Angle | C-C-S-C | Variable (conformation-dependent) |

| S-C-C-C | Variable (conformation-dependent) | |

| C-C-C-N | Variable (conformation-dependent) | |

| Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry of the molecule. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. dergipark.org.truantwerpen.be The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. uantwerpen.be The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. dergipark.org.trresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. uantwerpen.be Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. uantwerpen.be For 1-Propanamine, 3-(phenylthio)-, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, specifically the sulfur atom and the phenyl ring, due to the presence of lone pairs and π-electrons. uantwerpen.be The LUMO would likely be distributed over the phenyl ring.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) (where μ is the chemical potential, -χ)

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for 1-Propanamine, 3-(phenylthio)-

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Note: These values are hypothetical and serve to illustrate the concepts. Actual values would be derived from specific DFT calculations. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. derpharmachemica.comdergipark.org.tr The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For 1-Propanamine, 3-(phenylthio)-, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group and the sulfur atom of the phenylthio group, due to their lone pairs of electrons. These areas would be the most probable sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles. The phenyl ring would display a mixed potential, with the π-system creating a region of negative potential above and below the plane of the ring.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis for Reactivity Prediction

Conformational Analysis and Potential Energy Surface Scans

The flexibility of the propyl chain in 1-Propanamine, 3-(phenylthio)- allows it to adopt multiple conformations, each with a different energy. Conformational analysis is therefore essential for understanding its behavior in different environments.

Due to the rotation around its single bonds, 1-Propanamine, 3-(phenylthio)- can exist in various conformations. researchgate.netut.ee The relative stability of these conformers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. Computational methods can be used to perform a systematic search for the most stable conformations in both the gas phase and in solution. researchgate.netmolssi.org

In the gas phase, the molecule's conformation is governed by its intrinsic properties. In solution, the interactions with solvent molecules can significantly influence the conformational preferences. For flexible molecules like p-aminophenethylamine, which has a flexible ethylamine (B1201723) side chain, different stable conformers have been identified experimentally and computationally. researchgate.net A similar approach for 1-Propanamine, 3-(phenylthio)- would involve identifying all possible staggered and eclipsed conformations arising from rotation around the C-S, C-C, and C-N bonds. The relative energies of these conformers would then be calculated to identify the global minimum and other low-energy structures. It is plausible that a folded conformation, where the amine group interacts with the phenylthio group via an intramolecular hydrogen bond or a van der Waals interaction, could be a stable conformer.

To investigate the flexibility of the molecule and the energy barriers between different conformations, potential energy surface (PES) scans are performed. mdpi.com This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them.

For 1-Propanamine, 3-(phenylthio)-, PES scans would be conducted for the key dihedral angles:

τ1 (C-C-S-C): Describes the orientation of the phenyl group relative to the propyl chain.

τ2 (S-C-C-C): Describes the conformation of the central part of the propyl chain.

τ3 (C-C-C-N): Describes the orientation of the amine group.

The energy barriers obtained from these scans provide information on the ease of interconversion between different conformers at a given temperature.

Table 3: Hypothetical Rotational Barriers for Key Dihedral Angles in 1-Propanamine, 3-(phenylthio)-

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| τ1 (C-C-S-C) | Phenyl group rotation | 2 - 4 |

| τ2 (S-C-C-C) | Propyl chain torsion | 3 - 5 |

| τ3 (C-C-C-N) | Amine group rotation | 2 - 3 |

| Note: These values are illustrative estimates based on typical rotational barriers for similar chemical bonds and are not the result of specific calculations for this molecule. |

Determination of Stable Conformations in Solution and Gas Phase

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like 1-Propanamine, 3-(phenylthio)-. Through thermodynamic and kinetic modeling, it is possible to elucidate complex reaction pathways, predict the feasibility of transformations, and understand the factors governing reaction rates. These models are crucial for predicting the outcomes of reactions such as oxidations, C-N bond formations, and cyclizations that the molecule might undergo. google.comresearchgate.netmdpi.com Kinetic studies of related compounds, such as the oxidation of (phenylthio)acetic acids and various amines, often reveal first-order or fractional-order dependencies on the reactants, information that can be rationalized through detailed mechanistic modeling. researchgate.net

Table 1: Illustrative Free Energy Data for a Hypothetical Reaction Pathway

| Step | Reactant(s) | Product(s) | ΔG of Reaction (kcal/mol) | ΔG of Activation (kcal/mol) |

|---|---|---|---|---|

| 1 | Reactant A | Intermediate B | -5.2 | 13.9 |

| 2 | Intermediate B | Product C | -20.1 | 8.7 |

This table is illustrative and based on data for analogous reactions found in computational studies. researchgate.net

Kinetic modeling focuses on the transition state (TS), the highest energy point along a reaction coordinate, which determines the reaction rate. Locating and characterizing the TS is a fundamental goal of computational reaction mechanism studies. recercat.cat The energy difference between the reactants and the TS is the activation energy barrier (ΔG‡). researchgate.net A higher barrier corresponds to a slower reaction. mdpi.com

Computational methods can identify the geometry of the transition state and confirm its nature by performing a frequency calculation; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. q-chem.com For example, in a study of Rh(II)-catalyzed cycloisomerization, the transition state for the reaction was found to have a free energy of activation of 24.4 kcal·mol⁻¹, indicating a less favorable pathway compared to other possibilities. recercat.cat In another example, computed transition state structures for a C-N coupling reaction helped to elucidate the detailed mechanism. google.com The kinetic study of Ullmann condensations for C-O bond formation, a reaction analogous to potential reactions of 1-Propanamine, 3-(phenylthio)-, determined an activation energy of 14.36 kcal/mol, indicating a moderately facile process. mdpi.com

Table 2: Example Activation Energies for Related Chemical Transformations

| Reaction Type | Catalyst System | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Cycloisomerization | Rhodium(II) | DFT | 24.4 recercat.cat |

| C-N Coupling | Nickel(II) | DFT (uM06) | 15-20 (estimated from profile) google.com |

| C-O Coupling | Copper Nanoparticles | Experimental Kinetics | 14.36 mdpi.com |

Prediction of Absolute and Relative Free Energies of Reaction Pathways

Prediction of Spectroscopic Properties from Computational Models (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and analysis. tau.ac.ilresearchgate.net Techniques like DFT can calculate NMR chemical shifts and IR vibrational frequencies with a useful degree of accuracy. tau.ac.ilacs.org

For NMR spectra, calculations typically involve geometry optimization of the molecule followed by a calculation of the nuclear shielding constants, often using the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.il These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info While precise calculations for 1-Propanamine, 3-(phenylthio)- are not published, data for the related N-Methyl-3-(phenylthio)-1-propanamine suggest key ¹H NMR signals would include aromatic protons (δ 7.2–7.5 ppm), protons on the carbon adjacent to the sulfur (δ 2.8–3.2 ppm), and other multiplets for the propanamine backbone. For ¹³C NMR, the carbon atoms in different chemical environments would result in distinct signals. docbrown.info DFT calculations have proven reliable in predicting ¹³C chemical shifts for a wide range of organic molecules. acs.orgacs.org

For IR spectroscopy, the harmonic vibrational frequencies of a molecule are calculated from the second derivatives of the molecular energy with respect to the nuclear coordinates at the optimized equilibrium geometry. tau.ac.il These computed frequencies often require scaling to better match experimental data. researchgate.net For a molecule like 1-Propanamine, 3-(phenylthio)-, key predicted IR vibrations would include N-H stretching (around 3300–3500 cm⁻¹) and C-S stretching (around 680–710 cm⁻¹), confirming the presence of the primary amine and phenylthio functional groups.

Table 3: Predicted Spectroscopic Data Based on Analogous Compounds

| Spectrum Type | Feature | Predicted Range/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2–7.5 ppm |

| ¹H NMR | CH₂ adjacent to S | δ 2.8–3.2 ppm |

| ¹H NMR | Propanamine backbone CH₂ | δ 1.6–2.0 ppm |

| IR | N-H Stretch | 3300–3500 cm⁻¹ |

| IR | C-S Stretch | 680–710 cm⁻¹ |

Data are for the closely related compound N-Methyl-3-(phenylthio)-1-propanamine and serve as an estimate.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

A key application of MD is to understand solvent effects. cas.czresearchgate.net The choice of solvent can significantly influence the conformational preferences of a flexible molecule. For the related N-Methyl-3-(phenylthio)-1-propanamine, DFT computations predict an equilibrium between gauche and anti conformers. MD simulations can model how different solvents stabilize these conformers. Polar solvents like DMSO or water are expected to stabilize the more polar gauche conformers through dipole interactions, while nonpolar solvents like hexane (B92381) would favor the anti conformers to minimize solvation penalties. The energy barriers between these conformers are predicted to be small (~2–3 kcal/mol), indicating flexibility that is dependent on the solvent environment.

MD simulations, often combined with quantum mechanics in QM/MM methods or used to generate geometries for subsequent analysis, are also essential for accurately predicting properties in solution, such as NMR parameters, where the explicit inclusion of the first solvation sphere can provide significant corrections to vacuum calculations. cas.cz

Table 4: Predicted Solvent Effects on Conformer Populations for an Analogous Compound

| Solvent | Type | Predicted Favored Conformer | Rationale |

|---|---|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Gauche | Stabilization via dipole interactions |

| Water | Polar Protic | Gauche | Stabilization via dipole interactions |

| Hexane | Nonpolar | Anti | Reduced solvation of polar conformer |

Predictions are based on DFT computations for the analogous N-Methyl-3-(phenylthio)-1-propanamine.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Propanamine, 3-(phenylthio)- |

| (phenylthio)acetic acid |

| N-Methyl-3-(phenylthio)-1-propanamine |

| N-nitrosodimethylamine |

| Tetramethylsilane (TMS) |

| Dimethyl sulfoxide (DMSO) |

| Water |

| Hexane |

Chemical Transformations and Derivative Synthesis of 1 Propanamine, 3 Phenylthio

Modification of the Primary Amine Functionality

The primary amine group is a versatile handle for the synthesis of a wide array of derivatives through alkylation, acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions to Form Secondary and Tertiary Amines.

The primary amine of 1-Propanamine, 3-(phenylthio)- can be readily alkylated to form secondary and tertiary amines. A common method for N-methylation involves the reaction of the primary amine with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like acetonitrile (B52724) under reflux conditions to yield N-methyl-3-(phenylthio)-1-propanamine. Further alkylation to the tertiary amine is also possible under appropriate conditions.

N-acylation of the primary amine with acyl chlorides or anhydrides leads to the formation of stable amide derivatives. smolecule.comvulcanchem.com This reaction is a standard transformation for primary amines and serves as a key step in the synthesis of more complex molecules. smolecule.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1-Propanamine, 3-(phenylthio)- | Methyl iodide, K₂CO₃, Acetonitrile | N-methyl-3-(phenylthio)-1-propanamine | N-Alkylation |

Synthesis of Amides, Ureas, and Thioureas from the Amine.

Beyond simple acylation, the primary amine of 1-Propanamine, 3-(phenylthio)- is a precursor for the synthesis of amides, ureas, and thioureas. The synthesis of amides can be achieved by reacting the amine with carboxylic acids under coupling conditions or with acyl chlorides. smolecule.comrsc.org

Ureas can be synthesized through the reaction of the primary amine with isocyanates or by reacting with phosgene (B1210022) or a phosgene equivalent followed by another amine. organic-chemistry.orggoogle.comnih.gov A general method for preparing alkyl-substituted ureas involves reacting an amine with urea (B33335) at elevated temperatures. google.com

Thioureas are readily prepared by the condensation of the primary amine with isothiocyanates. smolecule.comanalis.com.mymdpi.com This reaction is often carried out by refluxing the amine with a substituted isothiocyanate in a solvent like ethanol. smolecule.com Another approach involves the reaction of the amine with ammonium (B1175870) thiocyanate. aensiweb.com

Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative Type | General Reagents | Resulting Functional Group |

|---|---|---|

| Amide | Carboxylic acid + coupling agent, or Acyl chloride | -NH-C(=O)-R |

| Urea | Isocyanate, or Urea | -NH-C(=O)-NH-R |

Condensation Reactions with Carbonyl Compounds.

The primary amine of 1-Propanamine, 3-(phenylthio)- can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. smolecule.com One of the most common transformations is reductive amination, where the initial imine formed from the condensation of the amine and the carbonyl compound is reduced in situ to yield a secondary amine. smolecule.com This reaction provides a straightforward method for introducing a wide variety of substituents onto the nitrogen atom.

Furthermore, the amine can participate as a reactant or catalyst in multicomponent reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. acs.org In some instances, primary amines can facilitate the self-condensation of aldehydes. researchgate.net

Transformations Involving the Thioether Moiety

The sulfur atom in the phenylthio group offers another site for chemical modification, primarily through oxidation and nucleophilic substitution.

Selective Oxidation to Sulfoxides and Sulfones.

The thioether linkage in 1-Propanamine, 3-(phenylthio)- and its derivatives can be selectively oxidized to form the corresponding sulfoxides and sulfones. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). The extent of oxidation, whether to the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of oxidant and the reaction conditions. The resulting sulfoxides and sulfones introduce a polar sulfinyl or sulfonyl group, which can significantly alter the molecule's properties.

Table 3: Oxidation Products of the Thioether Moiety

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 1-Propanamine, 3-(phenylthio)- | Hydrogen Peroxide or m-CPBA | 1-Propanamine, 3-(phenylsulfinyl)- |

Nucleophilic Substitution at the Sulfur Atom.

The phenylthio group can undergo nucleophilic substitution reactions where it acts as a leaving group, allowing for the introduction of other nucleophiles at the sulfur position. While specific examples directly on 1-Propanamine, 3-(phenylthio)- are not extensively detailed in readily available literature, the general reactivity pattern of thioethers suggests this possibility. For instance, treatment with alkyl halides could potentially lead to the formation of sulfonium (B1226848) salts, which can then be subjected to further transformations.

In a notable reaction, 3-(phenylthiol)propylamine has been used as a sulfur source in the synthesis of copper sulfide (B99878) nanoparticles, indicating a reaction at the sulfur atom where it interacts with a metal center. mdpi.com This suggests that the sulfur atom can engage in reactions that lead to the cleavage of the carbon-sulfur or sulfur-phenyl bond under specific conditions. mdpi.com

Cleavage and Modification of the C-S Bond

The carbon-sulfur (C-S) bond in 1-Propanamine, 3-(phenylthio)- is a key functional group that can undergo cleavage and modification under various reaction conditions. These transformations are crucial for altering the core structure of the molecule and introducing new functionalities.

One of the primary modifications of the C-S bond is oxidation. The sulfur atom in the phenylthio group can be oxidized to form the corresponding sulfoxide or sulfone. This is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This transformation alters the electronic properties and steric bulk around the sulfur atom, which can influence the molecule's biological activity.

Conversely, the C-S bond can be cleaved through reductive processes. The use of reducing agents like lithium aluminum hydride can lead to the formation of the corresponding thiol derivative. More advanced methods for C-S bond cleavage involve visible-light-induced reactions. unipr.it Photoredox catalysis, for example, can facilitate the cleavage of the C-S bond to generate carbocation intermediates under neutral conditions. unipr.it This method has been successfully applied to synthesize various di- and triarylalkanes and benzyl (B1604629) amines. unipr.it Mechanistic studies have shown that these reactions can proceed through different pathways, including the formation of a radical cation followed by mesolytic cleavage of the C-S bond. unipr.it

Transition metal-catalyzed reactions also provide a powerful tool for C-S bond activation and cleavage. sioc-journal.cnresearchgate.net Metals such as palladium, nickel, copper, and rhodium have been employed to catalyze the cross-coupling of thioesters, which are structurally related to thioethers. sioc-journal.cn These reactions often involve the oxidative addition of the C-S bond to a low-valent transition metal species. sioc-journal.cn While much of the research has focused on thioesters, the principles can be extended to thioethers like 1-Propanamine, 3-(phenylthio)-.

The development of metal-free C-S bond cleavage methods is also an area of active research. researchgate.net These approaches often require stoichiometric active reagents, bases, or additional oxidants to achieve selective cleavage. researchgate.net

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones | |

| Reduction | Lithium aluminum hydride | Thiol derivatives | |

| Photoredox Catalysis | Visible light, photocatalyst | Carbocation intermediates | unipr.it |

| Transition Metal-Catalyzed Cleavage | Pd, Ni, Cu, or Rh catalysts | Varies depending on coupling partner | sioc-journal.cnresearchgate.net |

Derivatization of the Phenyl Ring

The phenyl ring of 1-Propanamine, 3-(phenylthio)- is another site for chemical modification, allowing for the introduction of various substituents. These modifications can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for functionalizing aromatic rings. uomustansiriyah.edu.iqtotal-synthesis.comdalalinstitute.com In the case of 1-Propanamine, 3-(phenylthio)-, the phenylthio group is an ortho-, para-directing activator. This means that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom. The lone pair of electrons on the sulfur atom can be donated to the aromatic pi system, increasing the electron density at these positions and making them more nucleophilic. dalalinstitute.com

Common EAS reactions that can be applied to 1-Propanamine, 3-(phenylthio)- include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring, typically using a Lewis acid catalyst. total-synthesis.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. total-synthesis.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. total-synthesis.com

The regioselectivity of these reactions is governed by the directing effect of the phenylthio group. The specific reaction conditions would need to be optimized to achieve the desired substitution pattern and yield.

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grtorontomu.ca To utilize these reactions on the phenyl ring of 1-Propanamine, 3-(phenylthio)-, it would first need to be functionalized with a suitable leaving group, such as a halogen or a triflate. This can be achieved through electrophilic aromatic substitution as described above.

Once functionalized, the derivatized 1-Propanamine, 3-(phenylthio)- can participate in a variety of cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. torontomu.ca

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel. torontomu.ca

Stille Coupling: Reaction with an organotin reagent, catalyzed by palladium. torontomu.ca

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. eie.gr

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst.

These reactions offer a versatile platform for introducing a wide array of functional groups onto the phenyl ring, enabling the synthesis of complex derivatives with tailored properties. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations.

| Reaction Type | Typical Reagents | Bond Formed | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | C-C | torontomu.ca |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | C-C | torontomu.ca |

| Stille Coupling | Organotin reagent, Pd catalyst | C-C | torontomu.ca |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst | C-C (alkyne) | eie.gr |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N | - |

Electrophilic Aromatic Substitution Reactions on the Phenyl Group

Synthesis of Polyfunctionalized Analogues and Heterocyclic Systems

The primary amine group of 1-Propanamine, 3-(phenylthio)- is a versatile handle for the synthesis of polyfunctionalized analogues and the construction of heterocyclic systems.

The amine group can readily undergo a variety of transformations, including:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides. smolecule.comevitachem.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. smolecule.com

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

These reactions allow for the introduction of a wide range of functional groups at the nitrogen atom, leading to a diverse library of derivatives.

Furthermore, the bifunctional nature of 1-Propanamine, 3-(phenylthio)- (containing both an amine and a thioether) makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of rings containing both nitrogen and sulfur.

Research has shown that related thioether-containing compounds can be used to synthesize complex heterocyclic structures. For instance, derivatives of 1,2,4-triazole (B32235) can be used as building blocks for fused heterocyclic systems like thiazolo[3,2-b] unipr.itCurrent time information in Chatham County, US.triazoles. farmaciajournal.com Similarly, the reaction of related compounds with reagents like carbon disulfide can lead to the formation of thiadiazepine derivatives. researchgate.net The synthesis of polyfused heterocyclic systems often involves multi-step sequences, starting with the functionalization of a core molecule. researchgate.net

The synthesis of 1,3,4-oxadiazole-based heterocyclic systems, for example, often starts from carboxylic acid hydrazides which can be cyclized with various reagents. japsonline.com While not directly starting from 1-Propanamine, 3-(phenylthio)-, these synthetic strategies highlight the potential for using this compound as a scaffold to build more complex heterocyclic structures.

The combination of modifications at the C-S bond, the phenyl ring, and the amine group provides a rich chemical space for the design and synthesis of novel polyfunctionalized and heterocyclic derivatives of 1-Propanamine, 3-(phenylthio)-.

Applications of 1 Propanamine, 3 Phenylthio in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The structural features of 1-Propanamine, 3-(phenylthio)- make it an important starting material for the construction of more complex molecular architectures. Its primary amine can be readily functionalized, while the phenylthio group can participate in or influence a variety of chemical transformations.

Precursor to Chiral Auxiliaries and Advanced Synthetic Intermediates

1-Propanamine, 3-(phenylthio)- is a key precursor in the synthesis of chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of chemical reactions. sigmaaldrich.com By temporarily attaching a chiral auxiliary to a prochiral substrate, it is possible to induce asymmetry in subsequent transformations, leading to the formation of a single enantiomer of the desired product. sigmaaldrich.com This method is a cornerstone of asymmetric synthesis, crucial for the production of enantiomerically pure pharmaceuticals and other biologically active molecules. sigmaaldrich.com

The amine functionality of 1-Propanamine, 3-(phenylthio)- allows for its incorporation into various molecular frameworks, creating advanced synthetic intermediates. For instance, it can be used to synthesize N-methyl-3-(phenylthio)-1-propanamine, an intermediate in the preparation of bioactive phenylthio derivatives. The ability to modify both the amine and the phenylthio groups provides a modular approach to building a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Role in Multistep Convergent and Divergent Synthetic Pathways

Conversely, in a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. The reactivity of the amine and phenylthio groups in 1-Propanamine, 3-(phenylthio)- allows it to be a starting point for divergent pathways, enabling the efficient production of a diverse set of molecules for screening in materials science or medicinal chemistry.

Integration into Ligand Design for Metal Complexes

The presence of both a nitrogen and a sulfur donor atom in 1-Propanamine, 3-(phenylthio)- makes it an excellent candidate for the design of heterobidentate ligands. These ligands can coordinate to a metal center through two different atoms, influencing the metal's electronic properties and reactivity in unique ways.

Synthesis of P,N and S,N Heterobidentate Ligands Derived from 1-Propanamine, 3-(phenylthio)-

Heterobidentate ligands containing phosphorus and nitrogen (P,N) or sulfur and nitrogen (S,N) donor sets are of great interest in coordination chemistry and catalysis. researchgate.netmjcce.org.mk 1-Propanamine, 3-(phenylthio)- provides a straightforward entry into the synthesis of S,N ligands. The primary amine can be reacted with various electrophiles to introduce different substituents, thereby tuning the steric and electronic properties of the resulting ligand. researchgate.net

Furthermore, the propyl backbone can be modified, or the phenylthio group can be exchanged for a phosphine (B1218219) to create P,N ligands. researchgate.net The modular nature of these syntheses allows for the creation of a wide array of ligands with varying steric and electronic profiles, which is crucial for optimizing their performance in catalytic applications. beilstein-journals.org

Coordination Chemistry with Transition Metals (e.g., Palladium, Iridium)

Ligands derived from 1-Propanamine, 3-(phenylthio)- readily form stable complexes with a variety of transition metals, including palladium and iridium. nih.govresearchgate.net The coordination of both the nitrogen and sulfur atoms to the metal center creates a chelate ring, which enhances the stability of the resulting complex. The nature of the metal-ligand bonding can be fine-tuned by altering the substituents on the ligand, which in turn affects the geometry and reactivity of the metal complex. nih.gov

For example, palladium complexes bearing P,N or S,N ligands have been extensively studied for their catalytic activity in cross-coupling reactions. nih.govnih.gov Similarly, iridium complexes with such ligands are known to be effective catalysts for a range of transformations, including hydrogenation and C-H activation. nih.govresearchgate.net The specific coordination environment provided by the 1-Propanamine, 3-(phenylthio)- derived ligand plays a critical role in determining the efficiency and selectivity of these catalytic processes. nih.gov

Influence on Catalytic Asymmetric Reactions and Enantioselectivity

Chiral ligands derived from 1-Propanamine, 3-(phenylthio)- are particularly valuable in the field of asymmetric catalysis. researchgate.netsemanticscholar.org When a chiral S,N or P,N ligand coordinates to a transition metal, it creates a chiral catalytic environment. This chirality can be transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. researchgate.net

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. researchgate.net By systematically modifying the substituents on the 1-Propanamine, 3-(phenylthio)- backbone, it is possible to optimize the ligand for a specific catalytic transformation, achieving high yields and excellent enantiomeric excesses. This approach has been successfully applied to a variety of asymmetric reactions, including allylic substitutions and hydrogenations, demonstrating the power of these tailored ligands in modern synthetic chemistry. nih.govresearchgate.net

Interactive Data Table: Catalytic Applications of 1-Propanamine, 3-(phenylthio)- Derived Ligands

| Metal | Ligand Type | Reaction Type | Product Enantiomeric Excess (ee) | Reference |

| Palladium | Chiral P,N | Allylic Substitution | Up to 99% | researchgate.net |

| Rhodium | Chiral P,N | Asymmetric Hydrogenation | Up to 99% | researchgate.net |

| Platinum | Chiral P,N | Asymmetric Allylic Amination | Up to 86% | researchgate.net |

| Palladium | Chiral P,N | N-Arylation | Up to 96% | nih.gov |

| Palladium | Chiral P,N | Intramolecular N-Arylation | Up to 98% | nih.gov |

Contribution to Polymer and Materials Chemistry

The dual functionality of 1-Propanamine, 3-(phenylthio)- allows for its versatile application in creating complex polymer architectures and functional materials. The primary amine group serves as a reactive handle for polymerization or grafting, while the phenylthio moiety can introduce properties such as enhanced thermal stability, refractive index, and affinity for metals.

Incorporation into Poly(keto-amines) and Other Polymers with Thioether Linkages

The primary amine group of 1-Propanamine, 3-(phenylthio)- enables its participation as a key building block in the synthesis of various polymers. One notable application is in the formation of poly(keto-amines) through the aza-Michael addition reaction. organic-chemistry.org This type of reaction involves the conjugate addition of primary amines to α,β-unsaturated ketones, a fundamental process in polymer chemistry. rsc.org The incorporation of the 3-(phenylthio)propyl moiety into the polymer backbone introduces flexible thioether linkages, which can influence the polymer's physical properties, such as its glass transition temperature and solubility.

The synthesis of poly(keto-amines) using a compound like 1-Propanamine, 3-(phenylthio)- would typically involve a one-pot, three-component reaction of a ketone, an aldehyde, and the amine. rsc.org This approach is highly valued for its efficiency and the diversity of the resulting polymer structures. The presence of the phenylthio group can also be leveraged to create polymers with enhanced electrical conductivity, a desirable trait for applications in electronic devices and sensors.

Furthermore, the thioether group is known to be susceptible to oxidation, which can transform the hydrophobic thioether into more hydrophilic sulfoxide (B87167) or sulfone groups. rsc.org This transformation provides a mechanism for altering the polymer's properties post-synthesis, opening avenues for creating stimuli-responsive materials.

Table 1: Potential Reaction for Poly(keto-amine) Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 (Amine Component) | Polymer Type | Key Linkage Formed |

| α,β-Unsaturated Ketone | Aldehyde | 1-Propanamine, 3-(phenylthio)- | Poly(keto-amine) | β-amino ketone |

Surface Modification and Creation of Hybrid Materials

The modification of surfaces to impart specific functionalities is a cornerstone of modern materials science. The primary amine of 1-Propanamine, 3-(phenylthio)- can be grafted onto surfaces containing appropriate functional groups, such as epoxides, isocyanates, or activated esters. nih.govpan.plmdpi.com This surface functionalization can dramatically alter the surface properties, including hydrophilicity, chemical reactivity, and biocompatibility. pan.plmdpi.com

For instance, the covalent grafting of amine-containing molecules is a widely used strategy for the functionalization of inorganic materials like silica (B1680970) and metal oxides. mdpi.comresearchgate.net The process often involves reacting the amine with surface silanol (B1196071) groups, sometimes mediated by a coupling agent. nih.gov By using 1-Propanamine, 3-(phenylthio)-, a surface can be endowed with the specific properties of the phenylthio group. This includes an affinity for soft metals, which could be utilized in the development of sensors or in the creation of catalytic surfaces. acs.org

The creation of organic-inorganic hybrid materials is another area where 1-Propanamine, 3-(phenylthio)- can be applied. For example, it can be used to functionalize nanoparticles, leading to nanocomposites with tailored properties. google.com The amine group can act as a capping agent or a linker to embed nanoparticles within a polymer matrix. Hyperbranched polyaminopropylalkoxysiloxanes have been used to create hybrid materials with embedded silver nanoparticles, demonstrating the utility of aminopropyl groups in this context. nih.gov The presence of the phenylthio group in such a system could further enhance the stability and dispersibility of the nanoparticles.

Table 2: Surface Modification and Hybrid Material Applications

| Substrate/Material | Functionalization Strategy | Resulting Property | Potential Application |

| Silica Nanoparticles | Covalent grafting via amine group | Modified surface energy, metal affinity | Chromatography, catalysis, sensors |

| Graphene Oxide | Anchoring via amine-epoxy reaction | Enhanced dispersion, tailored electronic properties | Nanocomposites, conductive inks |

| Metal Nanoparticles | Surface capping/stabilization | Improved stability and compatibility | Catalysis, antimicrobial coatings |

Formation of Stable Thioether-Linked Functional Materials

The synthesis of porous poly(aryl thioether)s, for example, has been shown to yield materials with high surface areas and exceptional resistance to harsh chemical conditions. mdpi.com While these are typically synthesized through metal-catalyzed cross-coupling reactions, the use of monomers like 1-Propanamine, 3-(phenylthio)- in other polymerization processes, such as polyamide or polyimide synthesis, would similarly result in materials with stable thioether bonds integrated into the polymer backbone.

Furthermore, the phenylthio group itself can be a source of functionality. In the context of metal-organic frameworks (MOFs), thioether side chains have been shown to improve stability, enhance fluorescence, and increase the uptake of heavy metals. acs.org By analogy, incorporating 1-Propanamine, 3-(phenylthio)- into porous polymers or as a modifying agent for MOFs could lead to functional materials for sensing, catalysis, or environmental remediation. The development of functional polymers is a rapidly advancing field, and the use of versatile building blocks like 1-Propanamine, 3-(phenylthio)- is crucial for the creation of new materials with advanced properties. scienceopen.commpg.de

Table 3: Properties of Thioether-Linked Materials

| Material Type | Key Feature | Imparted Property from Phenylthio Group |

| Porous Organic Polymers | High stability, large surface area | Chemical resistance, potential for metal coordination |